molecular formula NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl B1171096 O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene  glycol  3,000  hydrochloride CAS No. 187848-66-4

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride

Cat. No.: B1171096
CAS No.: 187848-66-4
InChI Key:
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Description

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is a useful research compound. Its molecular formula is NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl. The purity is usually 95%.
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Scientific Research Applications

Biomedical Engineering and Tissue Repair

PEG has demonstrated significant potential in the field of biomedical engineering, particularly in the repair of spinal cord injuries. Studies have shown that PEG, due to its biodegradable and water-soluble nature, can resist nerve fiber degeneration, reduce inflammatory responses, inhibit vacuole and scar formation, and protect nerve membranes in the acute stage of spinal cord injury. Furthermore, PEG-coupled polymers promote angiogenesis and can carry drugs or bioactive molecules to injury sites, crossing both the blood-spinal cord and blood-brain barriers. PEG hydrogels serve as supporting substrates for stem cell growth post-injury, inducing cell migration, proliferation, and differentiation, while also reducing local glial scar invasion. This facilitates axonal regeneration, helps re-establish synaptic connections, and promotes spinal cord repair (Xianbin Kong et al., 2017).

Drug Delivery Systems

PEGylation, the process of attaching PEG chains to drugs or molecules, enhances the biopharmaceutical properties of drugs. This modification increases stability, resistance to proteolytic inactivation, and circulation time while reducing immunogenicity and toxicity. PEGylation improves the delivery and efficacy of proteins, peptides, and other bioactive substances, making PEG a critical component in the development of effective drug delivery systems (Aviral Jain & Sanjay K. Jain, 2008).

Nanocarrier Drug Delivery Systems

The incorporation of PEG into block copolymers used in nanodrug delivery systems, such as solid lipid nanoparticles, polymeric nanoparticles, polymeric micelles, and liposomes, has been widely adopted to improve water solubility, biocompatibility, and stability of the delivery system. Investigating the in vivo fate of these PEG-containing copolymers is crucial for evaluating their safety, efficacy, and toxicity, which is fundamental for the advancement of nanomedicine (L. Yin et al., 2022).

Biomaterials and Hydrogels

PEG's utility extends to the synthesis and improvement of biomaterials, particularly hydrogels, which are used in various biomedical applications. Amphiphilic hydrogels based on PEG and polycaprolactone (PCL) have garnered attention due to their suitable mechanical properties and control over the release of hydrophobic substrates. These hydrogels, being biocompatible and biodegradable, can serve as injectable hydrogels sensitive to pH or other triggers, and as tissue scaffolds, showcasing the broad applicational scope of PEG in biomaterials (Alaleh Dabbaghi et al., 2021).

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . Personal Protective Equipment such as a dust mask type N95, eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound’s potential for use in the development of environment-friendly materials and its role in the synthesis of water-dispersible and non-toxic nanocrystals are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of biomolecules. It acts as a cross-linking reagent, facilitating the formation of stable complexes between proteins, enzymes, and other biomolecules. This compound is often used as a spacer to study interactions with polymersomes and as a platform for oligonucleotide prodrug delivery . Additionally, it is employed in the delivery of doxorubicin nano-aggregates and the formation of protected ligand-bearing particles with polyethylenimine .

Cellular Effects

The effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the delivery and release of therapeutic agents within cells, thereby impacting cellular responses and activities . Its role in oligonucleotide prodrug delivery and doxorubicin nano-aggregate delivery highlights its importance in targeted drug delivery systems .

Molecular Mechanism

At the molecular level, O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride exerts its effects through specific binding interactions with biomolecules. It can form stable complexes with proteins and enzymes, thereby influencing their activity and function. This compound may also act as an enzyme inhibitor or activator, depending on the context of its use . Changes in gene expression induced by this compound further elucidate its role in modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term studies in vitro and in vivo are essential to understand the sustained impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for optimizing its use in biomedical applications and ensuring safety in therapeutic contexts .

Metabolic Pathways

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways highlights its potential in therapeutic applications and metabolic engineering .

Transport and Distribution

The transport and distribution of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . Its localization is crucial for its activity and function, as it ensures the compound reaches its intended site of action .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride involves the reaction of polyethylene glycol with 2-bromoacetic acid, followed by reaction with ethylenediamine and hydrochloric acid.", "Starting Materials": [ "Polyethylene glycol 3,000", "2-Bromoacetic acid", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Polyethylene glycol 3,000 is reacted with 2-bromoacetic acid in the presence of a base such as sodium hydroxide to form O-(2-bromoacetyl)polyethylene glycol 3,000.", "O-(2-bromoacetyl)polyethylene glycol 3,000 is then reacted with ethylenediamine in the presence of a base such as triethylamine to form O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000." ] }

CAS No.

187848-66-4

Molecular Formula

NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl

Molecular Weight

0

Origin of Product

United States

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